molecular formula C19H19NO3S B2420489 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide CAS No. 2034330-44-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2420489
CAS No.: 2034330-44-2
M. Wt: 341.43
InChI Key: IEVOHOOCTWDKJQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a complex organic compound designed for advanced antibacterial research applications. This compound belongs to the 3-phenylpropanamide class, a structural framework demonstrated in scientific literature to exhibit significant bioactivity against phytopathogenic bacteria . The molecular architecture incorporates both furan and thiophene heterocyclic rings, motifs commonly associated with diverse biological activities in medicinal and agrochemical research. The specific structural configuration of this compound, featuring a 2-hydroxy-2-(thiophen-3-yl)ethyl side chain, suggests potential for targeted biological interactions. Research on structurally related 3-phenylpropanamide derivatives has established their efficacy as antibacterial agents, with some compounds showing exceptional inhibition against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), often outperforming standard treatments like thiadiazol copper and bismerthiazol in laboratory settings . The mechanism of action for this class of compounds is believed to involve targeted disruption of bacterial cellular processes, though the exact pathway for this specific derivative requires further investigation. The presence of both furan and thiophene rings in a single molecular framework may contribute to enhanced bioactivity through synergistic effects, potentially inhibiting bacterial growth at multiple targets. This reagent is provided exclusively for non-human research applications, including antibacterial agent development, structure-activity relationship (SAR) studies in medicinal chemistry, and investigations into novel agrochemical solutions for crop protection. Researchers will find this compound particularly valuable for exploring new chemical entities with potential activity against drug-resistant bacterial strains and plant pathogens. For comprehensive handling and storage information, researchers should consult available safety data sheets and scientific literature on related compounds. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-24-13-16)17-7-4-11-23-17/h1-7,10-13,22H,8-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOHOOCTWDKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-3-yl derivatives, followed by their coupling with a phenylpropanamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of furan, thiophene, and phenylpropanamide, such as:

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-3-phenylpropanamide
  • N-(2-(thiophen-3-yl)-2-hydroxyethyl)-3-phenylpropanamide
  • N-(2-(furan-2-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)propanamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is unique due to its specific combination of furan, thiophene, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Compound Overview

Molecular Formula : C15H17N3O6S2
Molecular Weight : 399.44 g/mol
CAS Number : 2034483-42-4
Purity : Typically around 95%

This compound features a combination of furan and thiophene rings, which are known for their diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene moieties have shown effectiveness against various bacterial strains. A study demonstrated that furan-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

There is emerging evidence that this compound may possess anticancer activity. A study focusing on related compounds found that certain derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, one derivative showed an IC50 value of 1.55 µM against a specific cancer cell line, highlighting the potential of this compound in cancer therapy .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes. Preliminary studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro assays revealed strong inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This positions the compound as a candidate for further investigation in neuroprotective therapies.

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Compounds with furan and thiophene exhibited significant inhibition against various bacterial strains, with potential applications in treating infections.
Cytotoxicity Assay Derivatives showed cytotoxic effects on cancer cell lines; one derivative had an IC50 of 1.55 µM .
Enzyme Inhibition Demonstrated strong AChE inhibitory activity with IC50 values around 2.7 µM, suggesting potential for Alzheimer’s treatment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups conducive to biological activity. Understanding the SAR is crucial for optimizing its efficacy and minimizing toxicity.

Key Steps in Synthesis

  • Formation of Furan and Thiophene Rings : These heterocycles are synthesized through cyclization reactions.
  • Amide Bond Formation : The final structure is achieved by coupling the furan-thiophene moiety with a phenylpropanoic acid derivative.

Q & A

Q. Methodological Optimization :

  • Purity Control : Use HPLC to monitor intermediate purity (>95%) and NMR to confirm structural integrity .
  • Yield Improvement : Adjust solvent polarity (e.g., DCM vs. ethanol) and reaction temperature (e.g., 0–25°C for amidation) to minimize side reactions .

Which spectroscopic and crystallographic techniques are critical for structural validation?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., furan C-O at ~150 ppm, thiophene protons at δ 6.8–7.5) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 412.12) .
  • X-ray Crystallography : Resolves spatial arrangement of the hydroxyethyl and phenyl groups; SHELXL refines bond lengths (e.g., C-N: 1.32–1.48 Å) .

Q. Advanced Application :

  • Dynamic NMR : Probes conformational flexibility of the hydroxyethyl moiety in solution .

How can computational methods elucidate electronic properties and reactivity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps (e.g., ~4.5 eV) to predict nucleophilic/electrophilic sites on the thiophene and furan rings .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) on hydrogen-bonding interactions involving the hydroxyl group .
  • Docking Studies : Screens for potential biological targets (e.g., cyclooxygenase-2) using the phenylpropanamide moiety as a pharmacophore .

Q. Resolution Protocol :

Validate purity (>98%) via orthogonal methods (HPLC + NMR).

Standardize assay protocols (e.g., ATP-based viability tests).

Replicate studies in independent labs .

How are polymorphic forms characterized, and what impact do they have on bioactivity?

Q. Advanced Research Focus

  • Polymorph Screening : Use solvent evaporation (e.g., acetone/water) to isolate crystalline forms .
  • PXRD : Differentiates polymorphs (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 20.1°) .
  • Bioactivity Correlation : Form I may exhibit 3x higher solubility than Form II, enhancing in vitro efficacy .

What mechanistic insights guide derivatization for enhanced pharmacological profiles?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) :
    • Thiophene Substitution : Replace thiophen-3-yl with thiophen-2-yl to modulate π-π stacking with target proteins .
    • Phenylpropanamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • In Silico Design : QSAR models prioritize derivatives with lower logP (<3.5) for improved bioavailability .

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